4-Chloro-2-(1H-indol-2-yl)phenol
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Overview
Description
4-Chloro-2-(1H-indol-2-yl)phenol is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(1H-indol-2-yl)phenol typically involves the reaction of 4-chlorophenol with indole under specific conditions. One common method includes the use of a catalyst such as anhydrous aluminum chloride to facilitate the reaction. The reaction is usually carried out in a solvent like dichloromethane at low temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to isolate the compound effectively.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(1H-indol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinonoid derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
4-Chloro-2-(1H-indol-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(1H-indol-2-yl)phenol involves its interaction with specific molecular targets. The indole ring allows it to bind to various receptors and enzymes, influencing biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(1H-Indol-2-yl)phenol: Lacks the chloro substituent, leading to different reactivity and biological activity.
4-Bromo-2-(1H-indol-2-yl)phenol: Similar structure but with a bromine atom instead of chlorine, which can affect its chemical properties and applications.
4-Fluoro-2-(1H-indol-2-yl)phenol:
Uniqueness: 4-Chloro-2-(1H-indol-2-yl)phenol is unique due to the presence of the chloro substituent, which can enhance its reactivity and biological activity compared to its analogs. The chloro group can also influence the compound’s solubility and stability, making it suitable for specific applications in medicinal chemistry and industrial processes .
Properties
CAS No. |
32380-83-9 |
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Molecular Formula |
C14H10ClNO |
Molecular Weight |
243.69 g/mol |
IUPAC Name |
4-chloro-2-(1H-indol-2-yl)phenol |
InChI |
InChI=1S/C14H10ClNO/c15-10-5-6-14(17)11(8-10)13-7-9-3-1-2-4-12(9)16-13/h1-8,16-17H |
InChI Key |
FMDCKUQJSQBMBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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